3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: is a synthetic organic compound with a complex structure. Let’s break down its name:
3-acetyl-1H-indol-1-yl: This part of the molecule contains an indole ring with an acetyl group at position 3.
N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide: The core structure consists of a thiazole ring connected to a pyridine ring via an amide linkage.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound A. One common approach involves the condensation of an indole derivative (such as 3-acetylindole) with a thiazole-containing amine (e.g., 4-(pyridin-3-yl)thiazol-2-amine). The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: While Compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for further investigations.
Chemical Reactions Analysis
Reactivity: Compound A undergoes various chemical reactions:
Oxidation: The indole moiety can be oxidized to form an indole-2,3-dione.
Reduction: Reduction of the carbonyl group (acetyl) may yield a corresponding alcohol.
Substitution: The pyridine and thiazole rings are susceptible to substitution reactions.
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group leads to an alcohol, while substitution reactions yield diverse derivatives.
Scientific Research Applications
Chemistry:
- Compound A serves as a versatile building block for designing novel molecules due to its unique structure.
- Researchers explore its reactivity in heterocyclic chemistry and drug discovery.
- In drug development, Compound A may act as a scaffold for potential pharmaceuticals.
- Its interactions with biological targets (e.g., enzymes, receptors) are investigated.
- Although not directly used in industry, its derivatives may find applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The exact mechanism by which Compound A exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, modulating signaling pathways, or influencing enzymatic activity.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its hybrid structure, combining features from indoles, thiazoles, and pyridines. Similar compounds include:
Indole derivatives: Such as 3-acetylindole or other indole-based scaffolds.
Thiazole-containing compounds: Like thiazole-based drugs or agrochemicals.
Pyridine derivatives: Pyridine-based pharmaceuticals or ligands.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14(26)17-12-25(19-7-3-2-6-16(17)19)10-8-20(27)24-21-23-18(13-28-21)15-5-4-9-22-11-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,24,27) |
InChI Key |
CHVZWGCDYOPRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.